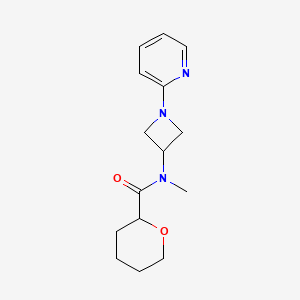

![molecular formula C22H25FN4O2S B2471440 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide CAS No. 422533-80-0](/img/structure/B2471440.png)

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular weight of this compound is 400.47. The structure of similar quinazoline derivatives has been studied, and it was found that the dihedral angle between the fluoro-substituted benzene ring and the pyrimidinone ring is 52.34°, while the dihedral angle between the fused benzene ring and the pyrimidinone ring is 3.30° .Scientific Research Applications

Synthesis and Biological Activity

Arylsulfonamide Derivatives : This compound is among the derivatives synthesized for bioactivity evaluation. Specifically, 4-Fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamide showed high activity against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericide and fungicide. Preliminary SAR indicated the preference for electron-withdrawing substitutes on benzene rings for improved bioactivity (Zeng et al., 2016).

Microwave-Activated Synthesis : A series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, including similar compounds, were synthesized using microwave activation and phase-transfer catalysis. These compounds showed modest antimicrobial activity and significant antitumor activity against various human tumor cell lines (El-Badry et al., 2020).

Antimicrobial and Antitumor Activities

N-aryl-4-derivatives Synthesis : Novel derivatives, including N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide, have been synthesized and evaluated for in vitro antibacterial and antifungal activities. Some showed potential antimicrobial activity (Babu et al., 2015).

Novel Quinazolinones for Antiviral Activity : Designed 2,3-disubstituted quinazolin-4(3H)-ones showed promising antiviral activity against various viruses, including influenza and severe acute respiratory syndrome corona, using a microwave technique (Selvam et al., 2007).

Selective Inhibitors and Anticancer Agents

Selective Histone Deacetylase 6 Inhibitors : Novel selective inhibitors using quinazoline as the cap were synthesized for HDAC enzymatic assays, presenting potent anti-cancer properties in vitro and in vivo (Yang et al., 2016).

Anti-inflammatory and Analgesic Activities : Derivatives like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have shown significant analgesic and anti-inflammatory activities in vitro (Osarodion, 2023).

Mechanism of Action

As a tyrosine kinase inhibitor, gefitinib works by blocking the action of a protein in cancer cells (the epidermal growth factor receptor) which signals the cells to grow and multiply.

Future Directions

properties

IUPAC Name |

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2S/c1-3-19(21(28)24-13-6-14-29-2)30-22-26-18-8-5-4-7-17(18)20(27-22)25-16-11-9-15(23)10-12-16/h4-5,7-12,19H,3,6,13-14H2,1-2H3,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTAWCXSQYJVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)

![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)

![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)

![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2471378.png)